

Unveiling PAF C-18:1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PAF C-18:1

Cat. No.: B15600940

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The full name of **PAF C-18:1** is 1-(9Z-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholine.^{[1][2]} This potent bioactive lipid belongs to the platelet-activating factor (PAF) family of phospholipids. Other systematic and common names include:

- IUPAC Name: [(2R)-2-acetyloxy-3-[(Z)-octadec-9-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate^{[2][3]}
- Formal Name: 7R-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-3,5,9-trioxa-4-phosphaheptacos-18Z-en-1-aminium, 4-oxide inner salt^[4]
- Common Synonyms: 1-O-OLEYL-2-O-ACETYL-SN-GLYCERO-3-PHOSPHORYLCHOLINE, 1-O-OCTADECENYL-2-ACETOYL-SN-GLYCERO-3-PHOSPHOCHOLINE, 1-O-(CIS-9-OCTADECENYL)-2-O-ACETYL-SN-GLYCERO-3-PHOSPHOCHOLINE, 1-Oleoyl-2-acetyl-sn-glycero-3-phosphorylcholine, and PC O-18:1(9Z)/2:0.^{[1][3][5]}

This guide provides an in-depth technical overview of **PAF C-18:1**, tailored for researchers, scientists, and drug development professionals. It covers its biological activity, signaling pathways, and detailed experimental protocols for its study, with a focus on quantitative data presentation and workflow visualization.

Quantitative Data on PAF C-18:1

The biological activity of **PAF C-18:1**, while significant, can vary compared to other PAF species. The following tables summarize key quantitative data related to its biological effects

and detection.

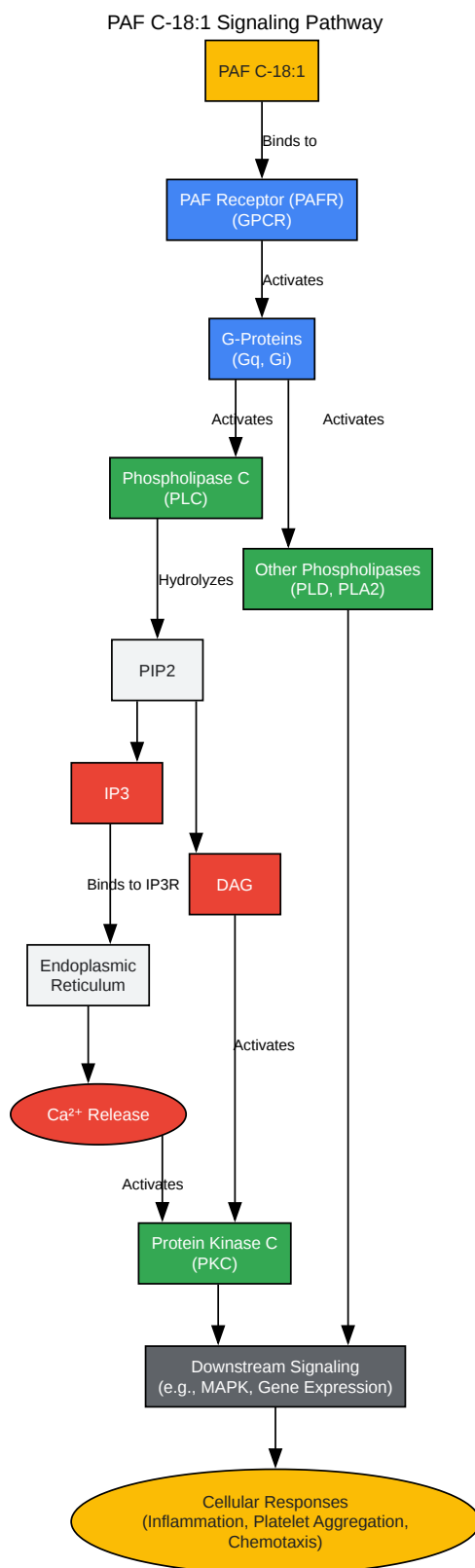
Biological Activity	Species/Cell Type	EC50 / Concentration	Observation	Reference
Eosinophil Migration	Human	Equipotent to PAF C-16 & C-18	PAF C-18:1 is as effective as other major PAF forms in inducing eosinophil migration.	[6]
Neutrophil Chemotaxis	Human	Less potent than PAF C-16 & C-18	PAF C-18:1 has a lower potency in attracting neutrophils compared to other PAF species.	[6]
MCP-1 Protein Induction	Human Monocytes	~1 µmol/L (for a related PAF analog)	A PAF analog significantly increases Monocyte Chemoattractant Protein-1 (MCP-1) production.	[2][7]

Analytical Method	Sample Matrix	Limit of Detection (LOD) / Limit of Quantification (LOQ)	Notes	Reference
LC-MS/MS	General	As low as 1 pg (1.9 fmol)	Highly sensitive method for PAF quantification.	
GC-MS	Neuronal Tissue	LOD: ~50 pg	Requires derivatization for analysis.	[8]
Radioimmunoassay (RIA)	Platelet Membranes	Detects picogram levels	Specificity can be enhanced by prior chromatographic separation.	

Signaling Pathways of PAF C-18:1

PAF C-18:1 exerts its biological effects primarily through the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[1] Binding of **PAF C-18:1** to PAFR initiates a cascade of intracellular signaling events that are crucial in inflammatory and thrombotic processes.

The activation of PAFR can couple to various G-proteins, including Gq/11 and Gi/o, leading to the activation of multiple downstream effector enzymes.[5] This includes phospholipases C (PLC), D (PLD), and A2 (PLA2), as well as protein kinase C (PKC) and tyrosine kinases.[3] A key consequence of this signaling cascade is the mobilization of intracellular calcium ($[Ca^{2+}]_i$), a critical second messenger in many cellular responses.[3]



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Caption: **PAF C-18:1** signaling cascade via the PAF receptor.

Experimental Protocols

Studying **PAF C-18:1** requires meticulous experimental procedures for its extraction from complex biological matrices and subsequent quantification.

Extraction of PAF C-18:1 from Biological Samples

A common method for lipid extraction is a modified Bligh and Dyer method.

Materials:

- Biological sample (e.g., plasma, cell pellet, tissue homogenate)
- Chloroform
- Methanol
- Deionized water
- Internal standard (e.g., a deuterated PAF analog)

Protocol:

- To the biological sample, add a known amount of the internal standard. This is crucial for accurate quantification to correct for extraction losses.
- Add chloroform and methanol to the sample in a ratio that results in a single-phase solution (typically 1:2:0.8, chloroform:methanol:water, v/v/v, including the water in the sample).
- Vortex the mixture thoroughly to ensure complete mixing and extraction of lipids into the solvent phase.
- Induce phase separation by adding chloroform and water, bringing the final ratio to approximately 2:2:1.8 (chloroform:methanol:water, v/v/v).
- Centrifuge the sample to achieve a clear separation of the aqueous (upper) and organic (lower) phases.
- Carefully collect the lower organic phase, which contains the lipids, including **PAF C-18:1**.

- Dry the collected organic phase under a stream of nitrogen.
- The dried lipid extract is now ready for purification and analysis.

Purification by Solid-Phase Extraction (SPE)

Further purification of the lipid extract is often necessary to remove interfering substances.

Materials:

- Dried lipid extract
- SPE cartridge (e.g., C18 or silica)
- Appropriate solvents for conditioning, washing, and elution (e.g., methanol, hexane, ethyl acetate)

Protocol:

- Condition the SPE cartridge by passing the appropriate solvent through it.
- Re-dissolve the dried lipid extract in a small volume of a non-polar solvent.
- Load the re-dissolved sample onto the conditioned SPE cartridge.
- Wash the cartridge with a series of solvents of increasing polarity to remove unwanted, less polar lipids.
- Elute the PAF-containing fraction with a more polar solvent.
- Dry the eluted fraction under nitrogen.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of **PAF C-18:1**.

Instrumentation and Conditions:

- Liquid Chromatograph: A system capable of reversed-phase chromatography.
- Column: A C18 column is commonly used.
- Mobile Phase: A gradient of solvents such as water with a modifier (e.g., formic acid or ammonium acetate) and an organic solvent like methanol or acetonitrile.
- Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for Selected Reaction Monitoring (SRM).

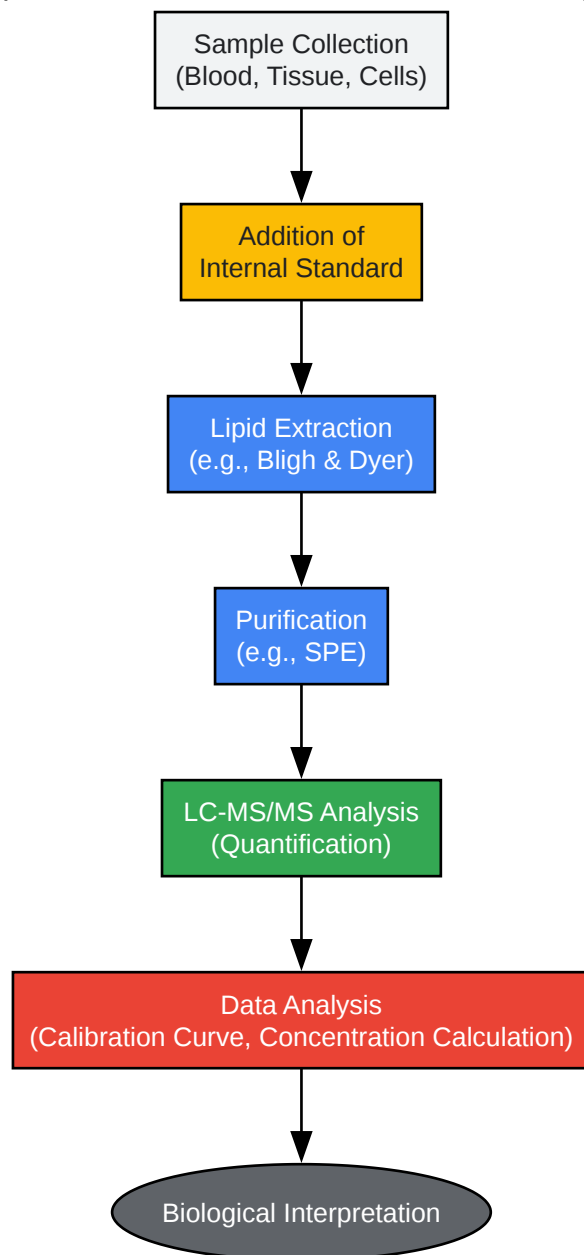
Protocol:

- Reconstitute the purified and dried lipid extract in the initial mobile phase.
- Inject the sample into the LC-MS/MS system.
- Separate the lipids based on their retention time on the C18 column.
- Detect and quantify **PAF C-18:1** and the internal standard using SRM. The specific precursor-to-product ion transitions for each molecule are monitored.
- Construct a calibration curve using known amounts of a **PAF C-18:1** standard and the internal standard.
- Calculate the concentration of **PAF C-18:1** in the original sample by comparing its peak area ratio to the internal standard against the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the study of **PAF C-18:1**, from sample collection to data analysis.

Experimental Workflow for PAF C-18:1 Analysis



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Caption: A generalized workflow for **PAF C-18:1** analysis.

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- To cite this document: BenchChem. [Unveiling PAF C-18:1: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15600940#what-is-the-full-name-of-paf-c-18-1]

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